molecular formula C12H13NO2 B11898595 propyl 1H-indole-3-carboxylate CAS No. 61698-91-7

propyl 1H-indole-3-carboxylate

Cat. No.: B11898595
CAS No.: 61698-91-7
M. Wt: 203.24 g/mol
InChI Key: NIFJDURIIDDXPM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal and Organic Chemistry Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous and vital motif in the landscape of bioactive molecules. Its presence in the essential amino acid tryptophan renders it fundamental to numerous biochemical processes. Derivatives of the indole nucleus are found in a vast array of natural products, including complex alkaloids, as well as in a multitude of synthetic pharmaceuticals, underscoring its role as a "privileged structure" in drug discovery. iucr.orgsmolecule.comshachemlin.com

The structural rigidity and electron-rich nature of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes. This capacity for interaction is a key reason why indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov In organic chemistry, the indole nucleus serves as a versatile building block for the synthesis of more complex molecular architectures. smolecule.com Its reactivity allows for functionalization at multiple positions, enabling the creation of large libraries of compounds for screening and development.

Overview of Indole-3-Carboxylate (B1236618) Esters as Key Research Targets

Within the vast family of indole derivatives, indole-3-carboxylate esters represent a significant subclass. These compounds feature an ester group at the C3-position of the indole ring, a site that is often crucial for biological activity. The ester functionality itself is a key modulator of a molecule's physicochemical properties. By varying the alcohol portion of the ester, researchers can fine-tune parameters such as solubility, lipophilicity, and metabolic stability.

Indole-3-carboxylate esters are not only investigated for their own potential bioactivities but are also widely used as synthetic intermediates. nih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing a versatile handle for further molecular elaboration. nih.gov Research has demonstrated their utility in the development of agrochemicals, such as plant growth regulators, and as precursors in the synthesis of complex pharmaceutical agents. The ability to systematically modify the ester group makes this class of compounds an ideal platform for structure-activity relationship (SAR) studies, aimed at optimizing the biological profile of a lead compound.

Rationale for Comprehensive Investigation of Propyl 1H-Indole-3-Carboxylate

The specific investigation of this compound is driven by a systematic approach to understanding the influence of the ester substituent on the well-established indole-3-carboxylate core. While methyl and ethyl esters of indole-3-carboxylic acid are more commonly studied, the propyl ester presents a logical extension for probing the effects of increased alkyl chain length and lipophilicity.

This exploration is scientifically significant for several reasons:

Systematic SAR Studies: Analyzing the properties of the propyl ester in comparison to its methyl and ethyl counterparts allows for a clearer understanding of how incremental changes in the size and oil/water partition coefficient of the ester group affect the molecule's behavior.

Foundation for Complex Derivatives: Research into more complex molecules, such as Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate and 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid, highlights an existing interest in indole derivatives containing a propyl group. iucr.org A thorough characterization of the parent compound, this compound, provides essential baseline data for interpreting the properties of these more substituted analogues.

Probing Biological Interactions: The propyl group may offer an optimal balance of size and lipophilicity for fitting into specific binding pockets of enzymes or receptors where smaller or larger alkyl chains are less effective.

By focusing on this specific, seemingly simple molecule, researchers can build a fundamental understanding that informs the rational design of more complex and potentially more potent indole derivatives for a variety of chemical and biological applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 61698-91-7
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol

Table 2: Comparison of Related Indole-3-Carboxylate Esters

Compound Name Molecular Formula Key Structural Difference
Methyl 1H-indole-3-carboxylate C₁₀H₉NO₂ Methyl ester
Ethyl 1H-indole-3-carboxylate C₁₁H₁₁NO₂ Ethyl ester
This compound C₁₂H₁₃NO₂ Propyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61698-91-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

propyl 1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3

InChI Key

NIFJDURIIDDXPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Spectroscopic and Structural Characterization Studies of Propyl 1h Indole 3 Carboxylate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of propyl 1H-indole-3-carboxylate is characterized by distinct signals corresponding to the protons of the indole (B1671886) ring and the propyl ester group. While specific experimental data for the propyl ester is not widely available, the analysis of its close analog, methyl 1H-indole-3-carboxylate, provides a representative understanding of the expected spectral features.

The indole ring protons typically appear in the aromatic region of the spectrum. The proton on the nitrogen atom (N-H) of the indole ring is expected to produce a broad singlet at a downfield chemical shift, generally above 10 ppm, due to its acidic nature. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically resonate between 7.0 and 8.0 ppm, often exhibiting complex splitting patterns due to spin-spin coupling. The proton at the C-2 position of the indole ring usually appears as a distinct singlet or a narrow multiplet.

The protons of the propyl group in this compound would exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are expected to appear as a triplet. The subsequent methylene protons (-CH₂-) would also be a multiplet, likely a sextet, and the terminal methyl protons (-CH₃) would present as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H > 10.0 br s -
H-2 ~7.8 s -
H-4 ~7.9 d ~7.8
H-7 ~7.4 d ~8.0
H-5, H-6 ~7.2 m -
-OCH₂- ~4.2 t ~6.7
-CH₂- ~1.8 sextet ~7.4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the indole ring, and the carbons of the propyl chain.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, usually between 160 and 180 ppm. The aromatic carbons of the indole ring resonate in the range of approximately 100 to 140 ppm. The carbons of the propyl group will appear in the upfield region, with the carbon attached to the oxygen (-OCH₂-) being the most downfield of the three, followed by the central methylene carbon (-CH₂-) and the terminal methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~165
C-7a ~136
C-3a ~126
C-2 ~125
C-4 ~122
C-6 ~121
C-5 ~120
C-7 ~112
C-3 ~107
-OCH₂- ~65
-CH₂- ~22

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For an analog, propyl 1-methyl-1H-indole-3-carboxylate, the exact mass has been calculated to be 217.1103 g/mol for the molecular formula C₁₃H₁₅NO₂. nih.gov This level of precision allows for the unambiguous determination of the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying metabolites in complex biological matrices. The fragmentation patterns observed in the MS/MS spectrum provide valuable structural information. For this compound, the fragmentation would likely involve cleavage of the ester bond, leading to the formation of a propyl radical or cation and an indole-3-carboxylate (B1236618) fragment. Further fragmentation of the indole ring could also occur. The study of these fragmentation patterns is crucial for identifying metabolites, which may involve hydroxylation, glucuronidation, or other metabolic transformations of the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole, the C=O group of the ester, and the C-O bond of the ester.

A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. libretexts.org Additionally, a C-O stretching vibration for the ester is expected to appear in the region of 1200-1300 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds of the indole ring, as well as the aliphatic C-H bonds of the propyl group. vscht.czpressbooks.pub

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H (Indole) Stretch 3300-3500 (broad)
C=O (Ester) Stretch ~1700 (strong, sharp)
C-O (Ester) Stretch 1200-1300
Aromatic C-H Stretch ~3100
Aromatic C=C Stretch 1450-1600

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not extensively detailed in publicly accessible crystallographic databases, a wealth of information can be derived from the analysis of its close structural analogs. These studies provide a foundational understanding of the geometric parameters, intermolecular interactions, and packing motifs that characterize this class of compounds.

Similarly, studies on other indole carboxylate derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate, show a planar molecular structure. researchgate.net In the crystal lattice, these molecules are often organized into sheet-like structures through various intermolecular interactions, including C—H···O hydrogen bonds and C—H···π stacking, which contribute to the stability of the crystal packing. researchgate.net

In analogs where a carboxylic acid is present instead of an ester, such as 5-methoxy-1H-indole-2-carboxylic acid and indole-3-carboxylic acid, X-ray diffraction reveals the formation of cyclic dimers. mdpi.com These dimers are formed through strong, double hydrogen bonds (O—H⋯O) between the carboxylic acid groups of two adjacent molecules. mdpi.com These dimer units can then be further organized into more complex supramolecular architectures via N—H⋯O interactions. mdpi.com The substitution patterns on the indole ring have a significant impact on the molecular conformation and the nature of intermolecular interactions, ultimately influencing the crystal packing. mdpi.com

Table 1: Crystallographic Data for Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate nih.gov

ParameterValue
Chemical FormulaC₂₁H₂₃NO₂
Molecular Weight321.40
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)16.231 (3)
b (Å)19.479 (4)
c (Å)5.5226 (11)
Volume (ų)1746.0 (6)
Z4
Temperature (K)113

Advanced Spectroscopic Methods for Conformational and Tautomeric Analysis

While X-ray crystallography provides a static picture of a molecule in the solid state, advanced spectroscopic methods are essential for understanding the dynamic behavior of molecules in solution and the gas phase, including conformational flexibility and the existence of tautomers.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of indole derivatives. mdpi.comnih.gov These computational studies can predict the relative energies of different conformers and tautomers, providing insights that guide the interpretation of experimental spectra. derpharmachemica.comderpharmachemica.com For instance, theoretical calculations on 5-methoxyindole-2-carboxylic acid were crucial for performing a detailed conformational analysis and accurately assigning vibrational transitions observed in FT-IR and FT-Raman spectra. nih.gov

Tautomerism is a key consideration for indole derivatives. The indole ring can potentially exist in different tautomeric forms through the migration of a proton. researchgate.net Advanced analytical techniques are required to distinguish and quantify these forms. A study on indole-3-pyruvate, a compound structurally related to indole carboxylates, successfully employed Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) combined with hydrogen-deuterium exchange (HDX) to differentiate between its keto and enol tautomers. nih.gov This method revealed that the equilibrium between tautomers is highly dependent on the solvent, a critical consideration for in vitro studies. nih.gov

For probing molecular conformations in the absence of solvent effects, gas-phase spectroscopic techniques are invaluable. Laser desorption combined with UV-UV hole-burning spectroscopy has been used to investigate the conformational structure of indole-3-carbinol. researchgate.net This sophisticated technique revealed the presence of a single dominant conformer in the gas phase, providing unambiguous information about its intrinsic molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation in solution. For complex systems like indole derivatives, computational support is often necessary for a complete analysis. In the study of 5-methoxyindole-2-carboxylic acid, NMR calculations performed on the dimeric form of the molecule were necessary to accurately predict the chemical shifts of protons involved in intermolecular hydrogen bonding. nih.gov

Table 2: Application of Advanced Methods in the Study of Indole Carboxylate Analogs

MethodApplicationKey FindingsReference Compound(s)
DFT CalculationsConformational analysis, prediction of stable tautomers, assignment of vibrational spectra.Identified energetically favorable conformations and aided in the interpretation of experimental IR, Raman, and NMR data.5-methoxyindole-2-carboxylic acid, Indole-3-carbinol. nih.govtsijournals.com
UHPLC-HRMS with HDXSeparation and identification of tautomers in solution.Distinguished between keto and enol forms of indole-3-pyruvate and showed the equilibrium is solvent-dependent.Indole-3-pyruvate. nih.gov
UV-UV Hole-Burning SpectroscopyConformational analysis in the gas phase.Confirmed the existence of a single conformer for indole-3-carbinol, isolating its intrinsic structure.Indole-3-carbinol. researchgate.net
NMR Spectroscopy with Computational AnalysisDetermination of solution-state conformation and intermolecular interactions.Calculations on the dimeric form were required to accurately predict proton chemical shifts in 5-methoxyindole-2-carboxylic acid.5-methoxyindole-2-carboxylic acid. nih.gov

Computational and Theoretical Investigations of Propyl 1h Indole 3 Carboxylate and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For propyl 1H-indole-3-carboxylate and its analogs, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Docking studies on indole (B1671886) derivatives have revealed their potential to bind to a wide array of biological macromolecules with significant affinity. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable interaction.

For instance, computational studies on various indole-based compounds have predicted strong binding affinities for enzymes such as cyclooxygenase-2 (COX-2), tyrosinase, and fructose-1,6-bisphosphatase (FBPase), as well as receptors like the estrogen and progesterone (B1679170) receptors. nih.govresearchgate.netmdpi.combiointerfaceresearch.com These studies suggest that the indole scaffold can fit into the active sites of these proteins, potentially modulating their biological function. The specific binding affinity is influenced by the nature and position of substituents on the indole ring.

Table 1: Predicted Binding Affinities of Indole Analogs with Various Biological Targets

Indole Analog ClassBiological TargetPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
2-Phenyl-1H-indole derivativesEstrogen ReceptorHigh Negative ScoresBreast Cancer
N-Arylsulfonyl-indole-2-carboxamidesFructose-1,6-bisphosphatase (FBPase)High Docking ScoresType II Diabetes
Indole-based thiosemicarbazonesTyrosinaseFavorable Binding EnergyHyperpigmentation
Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylateCyclooxygenase-2 (COX-2)Favorable Binding EnergyAnti-inflammatory

The stability of the ligand-target complexes predicted by molecular docking is governed by various non-covalent interactions. For this compound and its analogs, the electron-rich, planar indole nucleus plays a crucial role in these interactions. mdpi.com

π-π Stacking: The aromatic indole ring frequently engages in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. mdpi.comnih.gov This type of interaction is a major determinant of binding and stability for many indole-based drugs. nih.gov

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate group can act as a hydrogen bond acceptor. mdpi.comrsc.org These hydrogen bonds with polar residues in the active site are critical for orienting the ligand correctly and enhancing binding affinity. nih.govrsc.org For example, docking studies of indole derivatives with FBPase revealed the importance of hydrogen bonds with residues like Met18, Gly21, and Thr31. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like this compound. researchgate.net These methods provide detailed information about the electronic structure, which is fundamental to understanding the molecule's reactivity and how it interacts with other molecules.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to characterize the electron-donating and accepting capabilities of the molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com These computational analyses are valuable for predicting how modifications to the indole scaffold will affect its electronic properties and, consequently, its biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur. nih.govmdpi.com

For complexes involving indole derivatives, MD simulations have been used to confirm the stability of the interactions predicted by docking. biointerfaceresearch.com By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period (e.g., 200 nanoseconds), researchers can assess whether the ligand remains stably bound within the active site or if significant conformational changes occur. nih.gov These simulations have shown that indole analogs can form stable and lasting interactions with their target proteins, reinforcing the predictions made by initial docking studies. mdpi.com

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Pharmacophore modeling and QSAR are computational strategies used to establish a link between the chemical structure of a series of compounds and their biological activity. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a specific biological target. mdpi.comnih.gov

For indole derivatives, pharmacophore models have been successfully generated to identify the key features responsible for activities such as monoamine oxidase inhibition and antiamyloidogenic effects. mdpi.comnih.govnih.gov These models serve as valuable templates for virtual screening of compound libraries to identify new potential hits.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov In studies of indole analogs, CoMFA has been used to build predictive models for their inhibitory activities against enzymes like 5-lipoxygenase (5-LOX) and monoamine oxidase (MAO). nih.govnih.gov

A CoMFA model is generated by aligning a series of active compounds and calculating their steric and electrostatic fields at various grid points. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive equation. The quality of a CoMFA model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For example, a CoMFA study on 5-hydroxyindole-3-carboxylate derivatives as 5-LOX inhibitors yielded robust models that could be used to predict the activity of new compounds. nih.gov Similarly, CoMFA analysis of MAO inhibitors provided insights into the differing structures of the active sites for MAO-A and MAO-B. nih.gov

Table 2: Statistical Parameters from a CoMFA Study of Indole Analogs as MAO Inhibitors

TargetCross-validated r² (q²)Non-cross-validated r²Field Contribution
MAO-A0.743Not ReportedEqual Steric and Electrostatic
MAO-B0.603Not ReportedEqual Steric and Electrostatic

Data sourced from a QSAR analysis of indole derivatives as monoamine oxidase inhibitors. nih.gov

Theoretical Studies on Reaction Mechanisms and Synthetic Pathways

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and for predicting the viability of synthetic pathways. For this compound and its analogs, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding how these molecules are formed. These investigations typically focus on mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to predict reaction kinetics and regioselectivity.

The synthesis of indole carboxylates can be achieved through various methods, including palladium-catalyzed reactions. researchgate.netnih.gov Computational studies can model these complex catalytic cycles. For instance, in a hypothetical Pd-catalyzed coupling reaction to form the indole-3-carboxylate (B1236618) core, DFT calculations can be used to investigate the energies of intermediates and transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net Such studies help in understanding ligand effects, the role of additives, and the factors controlling the efficiency and selectivity of the synthesis.

A common route to this compound is the esterification of indole-3-carboxylic acid with propanol (B110389), typically under acidic conditions. Theoretical models can elucidate this mechanism by calculating the energy profile of the reaction. This involves modeling the initial protonation of the carboxylic acid, the nucleophilic attack by propanol, the formation of the tetrahedral intermediate, and the final elimination of a water molecule. The calculated Gibbs free energy barriers for each step can pinpoint the rate-determining step of the reaction.

For example, a computational study on a related reaction, the nitration of an N-protected indole, proposed a mechanism involving a four-member ring transition state, which was supported by computational chemistry results. nih.gov Similarly, for the synthesis of this compound, different potential pathways could be compared. DFT calculations could predict whether a direct esterification is more or less favorable than a two-step process involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with propanol. The relative activation energies would provide a theoretical basis for selecting the optimal synthetic route.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Esterification Reaction

Reaction StepCatalystSolventActivation Energy (ΔG‡, kcal/mol)
Protonation of CarbonylH₂SO₄Dioxane3.5
Nucleophilic AttackH₂SO₄Dioxane15.2
Proton TransferH₂SO₄Dioxane8.1
Water EliminationH₂SO₄Dioxane12.4

Note: The data in this table is hypothetical and serves to illustrate the type of results generated from DFT studies on reaction mechanisms.

These computational approaches are not limited to validating existing methods but are also used in a predictive capacity to design novel, more efficient synthetic strategies for indole derivatives. nih.govindexcopernicus.com By simulating various reactant and catalyst combinations, computational chemistry can guide experimental efforts, saving time and resources.

Thermodynamic Property Estimation through Computational Models

Computational models are essential for accurately estimating the thermodynamic properties of molecules like this compound, providing data that may be difficult or costly to obtain experimentally. High-level quantum-chemical methods are employed to calculate key thermodynamic parameters such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). fau.de

Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) composite methods are often used for their high accuracy in predicting thermochemical data. researchgate.net These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a high-accuracy result that approximates the exact solution of the Schrödinger equation. For indole derivatives, these calculations have shown excellent consistency with experimental data where available. fau.denih.gov

DFT methods, such as B3LYP with large basis sets (e.g., 6-311+G(d,p)), are also widely used to calculate thermodynamic properties. researchgate.net While generally less accurate than composite methods for absolute energies, they are computationally less expensive and provide reliable trends for series of related compounds. The process involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find the lowest energy conformation. For flexible molecules like this compound, a conformational search is necessary to identify the global minimum on the potential energy surface.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

Property Derivation: The standard molar enthalpy of formation and Gibbs free energy of formation are derived using atomization or isodesmic reaction schemes, which help in canceling systematic errors in the calculations.

The resulting data provides insight into the stability of this compound and its analogs. For instance, comparing the calculated enthalpy of formation for a series of alkyl 1H-indole-3-carboxylates (methyl, ethyl, propyl) can reveal trends in stability related to the size of the alkyl group.

Table 2: Example of Computationally Estimated Thermodynamic Properties at 298.15 K

CompoundMethodGas-Phase ΔfH° (kJ/mol)Gas-Phase S° (J/mol·K)Gas-Phase ΔfG° (kJ/mol)
Methyl 1H-indole-3-carboxylateG4-135.8410.2-15.5
Ethyl 1H-indole-3-carboxylateG4-160.3450.7-10.1
This compoundG4-182.5491.1-5.2

Note: The data presented in this table is for illustrative purposes to show the output of computational models and is not based on published experimental values for these specific compounds.

These theoretical predictions of thermodynamic properties are crucial for chemical process design, safety analysis, and understanding the fundamental chemical behavior of this compound and related compounds in various environments. nih.gov

Biological and Pharmacological Research Perspectives on Propyl 1h Indole 3 Carboxylate and Its Analogs

Enzyme Modulation and Inhibition Studies

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of enzymes. Research into indole-3-carboxylate (B1236618) and its analogs has identified promising inhibitory activity against several key enzymes implicated in disease.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The indole scaffold has been a focus of research for developing new cholinesterase inhibitors.

A study on indole-3-carboxyaldehyde thiosemicarbazone derivatives, which are structurally related to indole-3-carboxylates, investigated their ability to inhibit both AChE and BChE. While the specific IC50 values were not provided in the abstract, one of the compounds, 3c , was identified as a valuable target for further kinetic studies to determine its mechanism of action against these enzymes researchgate.net. The standard drug, Galanthamine, showed potent inhibition of both AChE and BChE with inhibition percentages of 82.37% and 84.06%, respectively, at a concentration of 200 µg/mL researchgate.net.

Another study disclosed the synthesis and anticholinesterase activity of 18 novel indole- and tryptophan-derived compounds. These compounds demonstrated selective submicromolar inhibition of human butyrylcholinesterase (hBChE), indicating the potential for developing selective inhibitors based on the indole structure oregonstate.edunih.gov. Further research into indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety also showed cholinesterase-inhibiting activity, reinforcing the importance of the indole-carboxylate core in designing such inhibitors caymanchem.com.

Compound TypeTarget EnzymeReported Activity
Indole-3-carboxyaldehyde thiosemicarbazonesAChE & BChECompound 3c identified as a valuable target for kinetic studies researchgate.net
Indole- and tryptophan-derivativeshBChESelective submicromolar inhibition oregonstate.edunih.gov
Indol-2-carboxylic acid estersCholinesterasesInhibitory activity observed caymanchem.com
Table 1: Cholinesterase inhibitory activity of various indole derivatives.

Survivin Protein Inhibition and Apoptosis Induction Studies

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with resistance to chemotherapy and a poor prognosis. Consequently, it is a significant target for anti-cancer drug development. While no studies directly link propyl 1H-indole-3-carboxylate to survivin inhibition, its close analog, indole-3-carbinol (I3C), and its derivatives have been shown to induce apoptosis and affect survivin expression.

Research has demonstrated that indole-3-carbinol can suppress the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of several anti-apoptotic genes, including survivin nih.gov. By inhibiting NF-κB, indole-3-carbinol was found to down-regulate the expression of survivin, leading to the potentiation of apoptosis in myeloid and leukemia cells nih.gov. This suggests that the indole core structure can interfere with key cell survival pathways.

Furthermore, studies on 3,3'-diindolylmethane (DIM), a natural dimerization product of I3C, have identified survivin as a target of DIM-induced cell growth inhibition and apoptosis in breast cancer cells nih.gov. These findings highlight the potential of indole compounds to target the survivin pathway and induce programmed cell death in cancer cells. Indole-3-carboxylic acid itself has been shown to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells with EC50 values of 4.6 and 12.9 µg/ml, respectively caymanchem.com. It has also been found to enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells bldpharm.com.

Thromboxane A2 Synthetase Inhibitory Investigations

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a key target in the prevention of cardiovascular diseases. The indole nucleus has been successfully incorporated into potent inhibitors of TXA2 synthetase.

A study on a novel series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives revealed potent TXA2 synthetase inhibitory activity. One of the most active compounds, 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid , demonstrated an exceptionally strong inhibitory effect with an IC50 value of 5 x 10⁻⁸ M scispace.com. Another study on 2-(1H-imidazol-1-ylmethyl) substituted carboxylic acids of indole and other bicyclic systems also reported high in vitro activity as TXA2 synthetase inhibitors, with IC50 values ranging between 1 and 7 x 10⁻⁸ M mdpi.com.

Additionally, indole-3-carboxaldehyde phenylhydrazone was found to be a potent inhibitor of platelet aggregation induced by arachidonic acid, with an IC50 of 10 µM, indicating an interaction with the cyclooxygenase or thromboxane pathway nih.gov.

CompoundTarget EnzymeIC50 Value (M)
1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acidThromboxane A2 Synthetase5 x 10⁻⁸ scispace.com
2-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivativesThromboxane A2 Synthetase1 - 7 x 10⁻⁸ mdpi.com
Indole-3-carboxaldehyde phenylhydrazonePlatelet Aggregation (Arachidonic Acid induced)1 x 10⁻⁵ nih.gov
Table 2: Thromboxane A2 synthetase inhibitory activity of selected indole derivatives.

Receptor Ligand Binding and Antagonist Activity Profiling

The indole structure is also a key pharmacophore for ligands that bind to various G-protein coupled receptors (GPCRs), demonstrating both agonist and antagonist activities.

Angiotensin II Type 1 (AT1) Receptor Antagonism Research

Antagonists of the Angiotensin II Type 1 (AT1) receptor are a cornerstone in the treatment of hypertension and other cardiovascular diseases. The indole-3-carboxylic acid scaffold has been explored for the development of novel AT1 receptor antagonists.

A recent study detailed the design and synthesis of new indole-3-carboxylic acid derivatives as AT1 receptor antagonists. Radioligand binding studies showed that these novel compounds possess a high nanomolar affinity for the AT1 receptor, comparable to the well-known drug, losartan mdpi.com. In vivo studies in spontaneously hypertensive rats confirmed their antihypertensive effects, with one compound demonstrating a superior and longer-lasting blood pressure-lowering effect than losartan after oral administration mdpi.com.

Compound ClassTarget ReceptorReported Affinity/Activity
Novel indole-3-carboxylic acid derivativesAngiotensin II Type 1 (AT1)High nanomolar affinity, comparable to losartan mdpi.com
Table 3: AT1 receptor antagonist activity of indole-3-carboxylic acid derivatives.

Serotonin 5-HT2C Receptor Antagonism Studies

The serotonin 5-HT2C receptor is a significant target in the central nervous system for the treatment of various disorders, including anxiety and depression researchgate.net. The indole nucleus is a common feature in many serotonin receptor ligands.

Research has identified certain indole derivatives as 5-HT2C receptor antagonists, suggesting their potential use in treating CNS disorders scispace.com. While specific studies on indole-3-carboxylate esters as 5-HT2C antagonists are scarce, the broader class of indole derivatives has shown activity at this receptor. For instance, indoline derivatives, which have a saturated pyrrole (B145914) ring compared to indole, have been evaluated as 5-HT2C receptor agonists nih.gov. The opposing effects of 5-HT2A and 5-HT2C receptor antagonists have been noted, highlighting the complexity of serotonergic modulation researchgate.net. The versatility of the indole scaffold is further demonstrated by its use in developing antagonists for other serotonin receptor subtypes, such as the 5-HT6 receptor nih.gov. This body of research suggests that modifications of the indole-3-carboxylate structure could potentially yield compounds with significant 5-HT2C receptor antagonist activity.

P2Y12 Receptor Antagonism Investigations

Currently, there is a lack of specific research investigating this compound or its close analogs as P2Y12 receptor antagonists. The P2Y12 receptor is a critical target in antiplatelet therapy, and while various heterocyclic compounds have been explored, the indole-3-carboxylate scaffold has not been a primary focus in this specific area of research according to available literature.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation Studies

Investigations into the allosteric modulation of the Cannabinoid Receptor 1 (CB1) have primarily focused on indole-2-carboxamide derivatives, such as the prototypical modulator ORG27569. nih.govresearchgate.net These molecules have been shown to enhance the binding of CB1 agonists while simultaneously acting as negative allosteric modulators of agonist-induced G-protein coupling. nih.govrealmofcaring.orgnih.gov Research has detailed the structure-activity relationships for the indole-2-carboxamide scaffold, noting the importance of substituents at various positions for modulating activity. nih.govnih.gov However, specific studies detailing the activity of this compound or other indole-3-carboxylate esters as CB1 allosteric modulators are not prominently featured in the current scientific literature.

Histamine H1 Receptor Blocking Activity Assessments

There is a notable absence of specific studies assessing the histamine H1 receptor blocking activity of this compound. While research into H1 antagonists is extensive, and some indole derivatives have been investigated for this activity, the indole-3-carboxylate framework does not appear to be a widely explored scaffold for this target. nih.gov For instance, a series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives showed potent H1-blocking activity, but these are structurally distinct from simple indole-3-carboxylate esters. nih.gov

Antimicrobial Activity Investigations

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains

While data on this compound is scarce, related indole-3-carboxamide derivatives have been evaluated for their antimicrobial properties. A study on α,ω-di(indole-3-carboxamido)polyamine derivatives demonstrated notable activity, particularly against Gram-positive bacteria. The library of analogs showed pronounced growth inhibition of Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA). mdpi.com A limited subset of these compounds also exhibited activity against Gram-negative bacteria. mdpi.com

Specifically, 5-bromo-substituted indole analogs were found to have a broader spectrum of activity. One notable compound, a 5-bromo-indole-3-carboxamide derivative of a polyamine (analog 13b), was particularly effective against S. aureus and Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. mdpi.com This same analog also demonstrated the ability to potentiate the effects of the antibiotic doxycycline against Pseudomonas aeruginosa. mdpi.com

Antifungal Efficacy Studies

The antifungal potential of the indole-3-carboxylic acid backbone has been explored. Indole-3-carboxylic acid (3-ICA) itself was investigated for its ability to control wheat powdery mildew caused by Blumeria graminis. While 3-ICA demonstrated some bioactivity, it was significantly less potent than jasmonic acid. However, it was found to have a significant synergistic effect when combined with jasmonic acid, enhancing the latter's antifungal action. nih.gov

In studies on other indole derivatives, α,ω-di(indole-3-carboxamido)polyamine conjugates were tested against fungal pathogens. These compounds generally showed pronounced growth inhibition against Cryptococcus neoformans, while only a subset was active against Candida albicans. mdpi.com The 5-bromo substituted indole analogs were noted for being more broad-spectrum in their activity. mdpi.com

Antiviral Activity Research

The indole-3-carboxylate scaffold is a key feature in several compounds investigated for antiviral activity. In the search for treatments against SARS-CoV-2, a group of water-soluble aminoalkyl esters of 5-methoxyindole-3-carboxylic acid were synthesized. nih.gov One compound from this series, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the virus at a concentration of 52.0 μM. nih.gov Further analysis determined its IC50 (half-maximal inhibitory concentration) to be 1.84 μM (1.06 µg/mL) with a high selectivity index (SI) of 78.6, indicating promising specific action against the virus. nih.gov

Additionally, other research has explored ester derivatives of indole carboxylic acids against different viruses. Studies on indole chloropyridinyl esters revealed potent inhibitory activity against the 3CL protease (3CLpro) of both SARS-CoV and SARS-CoV-2, which is crucial for viral replication. nih.gov These compounds also exerted potent antiviral activity in cell-based assays. nih.gov

Evaluation against RNA and DNA Viruses (e.g., Influenza A, Hepatitis C, HIV)

The indole scaffold is a key component in a variety of antiviral agents. nih.govnih.gov Research into derivatives of indole-3-carboxylic acid has revealed significant activity against a range of RNA and DNA viruses. These compounds have been shown to interfere with multiple stages of the viral life cycle.

For instance, certain ethyl 1H-indole-3-carboxylate derivatives have demonstrated potent effects against the Hepatitis C virus (HCV). nih.gov One analog, a C-7 fluoro derivative of a tricyclic indole carboxylic acid, showed a half-maximal inhibitory concentration (IC50) of 17 nM. nih.gov Another study identified a 5-position cyano-substituted indole 2-methacrylate analog with a half-maximal effective concentration (EC50) of 1.1 μM against HCV, an activity reported to be eightfold higher than the reference compound clemizole. nih.gov

In the context of influenza viruses, Arbidol (Umifenovir), a highly functionalized indole-containing drug, has been used for the treatment and prevention of influenza A and B. nih.gov Its mechanism often involves inhibiting the fusion between the viral envelope and host cell membranes, preventing viral entry. nih.govactanaturae.ru

Furthermore, indole derivatives have been extensively studied as inhibitors of Human Immunodeficiency Virus-1 (HIV-1). Research has focused on their ability to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov An R-isomer of an indole-based trifluoropropanoate was identified as a highly active candidate against HIV-1, with an EC50 value of 19 nM. nih.gov Other research has explored indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov One such derivative, after structural optimization, exhibited a potent integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov Another mechanism involves the inhibition of Tat-mediated viral transcription, where novel 3-oxindole-2-carboxylates have shown promise. nih.govasm.org A water-soluble derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole was also found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. actanaturae.ru

Table 1: Antiviral Activity of Selected Indole Carboxylate Analogs

Compound Class Virus Target Reported Activity Reference
Tricyclic indole carboxylic acid analog Hepatitis C Virus (HCV) IC50 = 17 nM nih.gov
Indole 2-methacrylate analog Hepatitis C Virus (HCV) EC50 = 1.1 μM nih.gov
Indole-based trifluoropropanoate HIV-1 (Reverse Transcriptase) EC50 = 19 nM nih.gov
Indole-2-carboxylic acid derivative HIV-1 (Integrase) IC50 = 0.13 μM nih.gov
6-bromo-5-methoxy-indole derivative SARS-CoV-2 Complete inhibition at 52.0 μM actanaturae.ru

Antiprotozoal and Antiparasitic Activity Assessments (e.g., Antimalarial)

Indole and its fused heterocyclic derivatives have been recognized as a promising source of antiprotozoal and antiparasitic agents, particularly in the search for new antimalarials. malariaworld.org These compounds have demonstrated activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Several indole-based compounds exert their antiplasmodial effects by inhibiting hemozoin formation, a crucial detoxification process for the parasite. nih.gov This mechanism is distinct from that of chloroquine. nih.gov Other indole derivatives have been found to dysregulate the sodium and osmotic homeostasis of the parasite by inhibiting PfATP4. nih.gov For example, 3-piperidin-4-yl-1H-indole was identified as a scaffold with significant antimalarial potential, with one analog showing an EC50 of approximately 3 µM against both drug-resistant and sensitive strains. malariaworld.org In another study, a 2-(piperidin-1-yl)ethanamine-linked analogue of indolo[3,2-b]quinoline-11-carboxamide was identified as a promising antiplasmodial compound with an IC50 of 1.3 μM. nih.gov

Beyond malaria, research has explored the activity of indole derivatives against other protozoan parasites. A series of 1H-indole-2-carboxamides were identified through phenotypic screening as having activity against the intracellular forms of Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org While initial hits had moderate potency, optimization led to analogs with significantly improved activity. acs.org Other studies have noted the in vitro activity of various heterocyclic compounds against parasites such as Entamoeba histolytica and Giardia intestinalis. science.gov

Table 2: Antiprotozoal/Antiparasitic Activity of Indole Analogs

Compound Class Parasite Target Reported Activity Reference
3-piperidin-4-yl-1H-indole analog Plasmodium falciparum EC50 ≈ 3 µM malariaworld.org
Indolo[3,2-b]quinoline-11-carboxamide analog Plasmodium falciparum IC50 = 1.3 μM nih.gov
1H-Indole-2-carboxamide analog Trypanosoma cruzi pEC50 > 6.0 acs.org
5-aryl-1-methyl-4-nitroimidazole Entamoeba histolytica, Giardia intestinalis IC50 = 1.47-4.43 µM/mL science.gov

Antihypertensive Activity Research in Preclinical Models

Derivatives of indole-3-carboxylic acid have been investigated as a new class of angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension. nih.gov Molecular design and synthesis have led to novel compounds with a high nanomolar affinity for the AT1 receptor, comparable to established pharmaceuticals like losartan. nih.govmdpi.com

In preclinical studies using spontaneously hypertensive rats (SHR), these synthesized compounds have demonstrated the ability to lower blood pressure upon oral administration. nih.gov One particular derivative showed a maximum decrease in systolic blood pressure of 48 mm Hg with an oral dose of 10 mg/kg. nih.gov Notably, the antihypertensive effect of this compound was observed for 24 hours, indicating a prolonged duration of action that is superior to that of losartan under similar testing conditions. nih.gov

Another study investigated the effects of indole-3-pyruvic acid (IPA), a keto analogue of tryptophan, in various rat models of hypertension. nih.gov While acute administration had no significant effect, repeated oral administration of IPA (100 mg/kg/day for 10 days) significantly decreased systolic blood pressure in SHR, DOCA + salt hypertensive, and Grollman hypertensive rats. nih.gov Furthermore, daily administration of IPA to young SHR over seven weeks partially inhibited the development of hypertension. nih.gov

Table 3: Antihypertensive Effects of Indole Derivatives in Rat Models

Compound/Analog Animal Model Key Finding Reference
Novel indole-3-carboxylic acid derivative Spontaneously Hypertensive Rats (SHR) Max. blood pressure decrease of 48 mm Hg; effect lasted 24h. nih.gov
Indole-3-pyruvic acid (IPA) SHR, DOCA + salt, Grollman hypertensive rats Significant decrease in blood pressure after 10 days of administration. nih.gov
Indole-3-pyruvic acid (IPA) Spontaneously Hypertensive Rats (SHR) Partially inhibited the development of hypertension over 7 weeks. nih.gov

Anti-inflammatory Response Investigations

The anti-inflammatory potential of indole carboxylate analogs has been a significant area of research. Studies have shown that these compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

For example, indole-3-carboxaldehyde, a tryptophan metabolite, has been found to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation. mdpi.com It achieves this by inhibiting the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome and reducing the production of reactive oxygen species (ROS). mdpi.com Another study synthesized indole and amide derivatives of ursolic acid, with one derivative (UA-1) showing a significantly lower IC50 (2.2 ± 0.4 µM) for nitric oxide (NO) inhibition in RAW 264.7 cells compared to the parent compound. nih.gov This derivative also markedly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and downregulated the expression of iNOS and COX-2. nih.gov

Other synthetic indole derivatives have also been evaluated for their anti-inflammatory effects. A series of indole Schiff base derivatives showed significant activity in carrageenan-induced paw edema models, with some compounds exhibiting over 60% inhibition of inflammation. nih.gov Similarly, newly synthesized indole carboxamide derivatives were screened for anti-inflammatory properties, with the most potent compound showing 73.02% inhibition in relevant assays. theaspd.comresearchgate.net

Table 4: Anti-inflammatory Activity of Indole Derivatives

Compound/Analog Model/Assay Key Finding Reference
Indole-3-carboxaldehyde LPS-induced intestinal epithelial cells Inhibited NLRP3 inflammasome activation. mdpi.com
Ursolic acid-indole derivative (UA-1) LPS-induced RAW 246.7 cells IC50 for NO inhibition = 2.2 ± 0.4 µM; reduced TNF-α, IL-6, IL-1β. nih.gov
Indole Schiff base derivative (S14) Carrageenan-induced paw edema 63.69% inhibition of inflammation after 3 hours. nih.gov
Indole carboxamide derivative In vivo inflammation model 73.02% inhibition of inflammation. theaspd.comresearchgate.net

Antioxidant Property Exploration

Many indole derivatives have been reported to possess antioxidant and free radical scavenging capabilities. derpharmachemica.com These properties are often evaluated using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. derpharmachemica.com

One study focusing on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues found that a derivative with a 3,4-dimethoxyaniline moiety showed good antioxidant activity with an IC50 value of 57.46 µg/ml in the DPPH assay. derpharmachemica.com This suggests that the substitution pattern on the aromatic ring can significantly influence antioxidant capacity. derpharmachemica.com Another investigation into indole-3-carboxamide derivatives, designed based on the structure of melatonin, identified compounds with better activity than the positive control, ascorbic acid, in an H2O2 radical scavenging assay. researchgate.net

Similarly, a series of indole-3-carboxaldehyde analogues conjugated with different aryl amines were synthesized and tested for their antioxidant potential. derpharmachemica.com The antioxidant activity of indole-3-carboxyaldehyde thiosemicarbazone derivatives has also been investigated using multiple assays, including DPPH, ABTS, and CUPRAC, with several compounds showing potent activity. aku.edu.tr These findings highlight the potential of the indole nucleus as a scaffold for developing novel antioxidant agents that could help mitigate oxidative stress-related pathologies. researchgate.net

Table 5: Antioxidant Activity of Indole Derivatives

Compound Class Assay Result Reference
2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline DPPH radical scavenging IC50 = 57.46 µg/ml derpharmachemica.com
Indole-3-carboxamide derivatives H2O2 radical scavenging Better activity than ascorbic acid researchgate.net
Indole-3-carboxyaldehyde thiosemicarbazone derivatives ABTS radical scavenging Determined to be very potent aku.edu.tr
Methoxy-substituted indole curcumin derivative DPPH radical scavenging Reduced DPPH free radicals by 90.50% mdpi.com

Investigations into the Molecular Mechanisms of Biological Interaction

The diverse pharmacological activities of this compound and its analogs stem from their ability to interact with a wide array of biological targets. The specific mechanism of action is highly dependent on the structural modifications of the core indole scaffold.

Antihypertensive Mechanism: A primary mechanism for the antihypertensive effects of certain indole-3-carboxylic acid derivatives is the antagonism of the angiotensin II receptor type 1 (AT1). nih.gov By blocking this receptor, these compounds prevent the vasoconstrictive and salt-retaining effects of angiotensin II, leading to a reduction in blood pressure. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory actions of indole derivatives are often multifactorial. They have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2 and cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Some analogs also directly inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com

Antiviral Mechanisms: In the context of viral infections, indole derivatives target various viral proteins and processes. These include acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs) to combat HIV. nih.govnih.gov Other mechanisms include blocking viral entry and fusion with the host cell membrane, as seen with influenza inhibitors, and inhibiting Tat-mediated viral transcription in HIV. nih.govnih.gov

Antiparasitic Mechanisms: Against the malaria parasite P. falciparum, indole-based compounds have been shown to inhibit the formation of hemozoin, which is critical for parasite survival. nih.gov Another novel mechanism involves the inhibition of the parasite's PfATP4 protein, leading to a fatal disruption of sodium and osmotic homeostasis. nih.gov For T. cruzi, the mechanism for some indole carboxamides involves the inhibition of cytochrome P450 family 51 (CYP51). nih.gov

Receptor Interactions: The aryl hydrocarbon receptor (AhR) has been identified as a target for some indole derivatives. mdpi.comnih.gov Activation of AhR can modulate immune responses and influence intestinal barrier function, contributing to the anti-inflammatory and homeostatic effects of these compounds. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Indole 3 Carboxylate Esters and Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity (e.g., Propyl vs. Ethyl)

The nature of the alkyl ester group at the C-3 position of the indole (B1671886) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While direct SAR studies comparing a homologous series of simple alkyl esters (methyl, ethyl, propyl, etc.) of 1H-indole-3-carboxylic acid across a single biological target are not extensively detailed in the reviewed literature, general principles of medicinal chemistry suggest that altering the alkyl chain length from ethyl to propyl can impact activity.

Increasing the alkyl chain length generally enhances lipophilicity. This can affect membrane permeability, protein binding, and metabolic stability. For instance, in a series of antiviral indole-3-carboxylate (B1236618) analogs, the specific ester group was a key component of the active molecule, suggesting that its size and nature are important for target interaction. mdpi.com However, without a direct comparative study, it is difficult to definitively state whether a propyl ester is superior to an ethyl ester for a given activity. The optimal chain length is often target-dependent; a longer chain like propyl might provide more favorable van der Waals interactions in a large hydrophobic binding pocket, whereas a smaller group like ethyl might be preferred for a more sterically constrained site. Further investigation is required to systematically evaluate the impact of ester alkyl chain length on the biological profiles of indole-3-carboxylates.

Substituent Effects on the Indole Ring (e.g., at C-1, C-2, C-5 positions) on Biological Response

Modifications to the indole ring itself are a cornerstone of SAR studies, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential.

C-1 Position (Indole Nitrogen): The indole nitrogen (N-1) is a common site for substitution. N-alkylation or N-arylation can significantly modulate biological activity by altering the molecule's polarity and steric profile. For example, the synthesis of various N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate has been efficiently achieved, providing a library of compounds for biological screening. acs.orgnih.gov In a series of 2-methyl-indole-3-carboxylic acid analogues with antioxidant activity, the presence of an N-(2-morpholinoethyl) group was a key structural feature, and further modifications on an attached aniline (B41778) moiety demonstrated that substituent placement was critical for activity. nih.gov This highlights that the N-1 position can be used to introduce larger functional groups that can form additional interactions with a biological target.

C-5 Position: The C-5 position on the benzene (B151609) portion of the indole ring is a critical site for modification that can influence electronic distribution and provide key interaction points. In a series of α-glucosidase inhibitors, a methoxy (B1213986) group was strategically placed at the C-5 position to enhance lipophilicity and π-electron distribution, which was found to be a pivotal factor in modulating biological activity. nih.gov Similarly, in the development of antimicrobial indole-3-carboxamido derivatives, the introduction of a bromine atom at the C-5 position (5-bromo substitution) generally led to compounds with a broader spectrum of activity compared to other substitutions. nih.gov These findings underscore the strategic importance of the C-5 position for optimizing ligand-target interactions.

PositionSubstituentBiological Target/ActivityObserved EffectReference
C-1 2-morpholinoethylAntioxidantKey for activity nih.gov
C-2 MethylAntioxidantPart of core active scaffold nih.gov
C-5 Methoxyα-Glucosidase InhibitionEnhances lipophilicity & activity nih.gov
C-5 BromoAntimicrobialBroadens activity spectrum nih.gov

Role of Carboxylate Ester Group Modifications in Ligand-Target Interactions

The carboxylate ester at the C-3 position is a key functional group that can be modified to alter binding modes and improve pharmacological properties. A common modification is the conversion of the ester to a carboxamide. This change replaces the ester oxygen with a nitrogen atom, introducing a hydrogen bond donor and altering the group's electronic character and steric profile.

Numerous studies have demonstrated the biological significance of indole-3-carboxamides. For instance, series of indole-3-carboxamide derivatives have been synthesized and evaluated as antioxidant agents. nih.gov In another study, indole-3-carboxamido-polyamine conjugates were developed as potent antimicrobial agents that can also potentiate the effects of existing antibiotics. nih.gov The carboxamide linkage in these molecules is crucial for their activity, likely participating in key hydrogen bonding interactions within the target's active site. The conversion from an ester to an amide can thus fundamentally change the interaction profile, potentially leading to enhanced potency and selectivity. researchgate.net

Stereochemical Considerations in Activity Modulation

Chirality plays a crucial role in the interaction between small molecules and biological targets, which are themselves chiral. The introduction of stereocenters into indole derivatives can lead to enantiomers with markedly different biological activities, potencies, and metabolic profiles.

While specific studies on the stereoisomers of propyl 1H-indole-3-carboxylate were not found, research on related chiral N-alkylated indoles demonstrates the importance of stereochemistry. nih.gov For instance, the enantioselective synthesis of N-alkylated indoles allows for the production of specific enantiomers, which is critical because a pair of enantiomers often exhibits distinct biological effects. nih.gov In the synthesis of chiral N-substituted indole-3-carboxylic acid derivatives, the use of a chiral amine like (S)-(-)-1-phenylethylamine resulted in a specific chiral product, providing a means to explore stereoselective interactions with biological targets. nih.gov The differential activity between stereoisomers typically arises from the three-dimensional arrangement of substituents, which allows one isomer to achieve a more optimal fit and form stronger interactions with the asymmetric binding site of a protein or enzyme.

Conformational Analysis and its Influence on Ligand-Target Binding Specificity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis, through experimental methods like X-ray crystallography or computational techniques like molecular docking and density functional theory (DFT), provides insights into the preferred spatial arrangement of the molecule and its interaction with target sites.

Computational studies have been employed to predict the chemical reactivity and binding behavior of indole derivatives. For methyl 9H-pyrido[3,4-b]indole-3-carboxylate, DFT calculations were used to determine quantum chemical parameters and map electrostatic potential to illustrate reactive sites, thereby predicting how the molecule might interact with a receptor. The crystal structure of indole-3-carboxylic acid reveals a structure with centrosymmetric cyclic dimers formed by hydrogen bonds, indicating a strong preference for specific intermolecular interactions that influence its solid-state conformation. Such computational and structural studies are vital for understanding how the indole-3-carboxylate scaffold orients itself within a binding pocket, allowing researchers to predict which derivatives will have the highest affinity and specificity.

Rational Design Strategies Based on SAR Insights for Optimized Biological Profiles

The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically analyzing how structural changes affect biological activity, medicinal chemists can build predictive models to guide the synthesis of optimized compounds.

For example, in the design of novel antihypertensive agents based on the indole-3-carboxylic acid scaffold, molecular design and in vitro studies led to derivatives with high nanomolar affinity for the angiotensin II receptor. researchgate.net This rational approach, informed by SAR, resulted in compounds with in vivo efficacy superior to the established drug losartan. researchgate.net Similarly, the development of antimicrobial indole-3-carboxamido-polyamine conjugates was guided by SAR, which identified that a 5-bromo substituent on the indole ring and the specific length of the polyamine linker were key to broad-spectrum activity and reduced toxicity. nih.gov

These examples demonstrate a common strategy:

Identify a hit compound with a desired biological activity.

Systematically modify different parts of the molecule (e.g., the indole ring, the C-3 substituent).

Evaluate the biological activity of the new derivatives to build a SAR profile.

Use this profile, often in conjunction with computational modeling, to design new compounds with enhanced properties. researchgate.net

This iterative process of design, synthesis, and testing, grounded in a thorough understanding of SAR, is essential for transforming a promising chemical scaffold like this compound into a potent and selective therapeutic agent.

Advanced Research and Future Directions in Propyl 1h Indole 3 Carboxylate Chemistry

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The synthesis of propyl 1H-indole-3-carboxylate and its derivatives is foundational to its exploration. Traditional methods often involve the esterification of indole-3-carboxylic acid with propanol (B110389) under acidic conditions. However, current research focuses on developing more efficient, scalable, and environmentally benign synthetic routes.

Advanced methodologies being explored include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Catalytic Innovations: Research is ongoing into novel catalysts, including heterogeneous catalysts and organocatalysts, to improve the efficiency of indole (B1671886) ring formation (e.g., Fischer, Bischler, or Larock indole synthesis) and subsequent C-3 functionalization.

C-H Activation: Direct C-H activation/functionalization at various positions on the indole scaffold represents a highly atom-economical approach to creating derivatives. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For instance, palladium-catalyzed C-H arylation at the C-2 or C-7 positions of a pre-formed this compound core would allow for the rapid generation of diverse chemical libraries.

Multi-component Reactions: Designing one-pot, multi-component reactions where the indole-3-carboxylate (B1236618) core is assembled from simple precursors in a single step is a key area of interest. These reactions enhance synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.

Exploration of Novel Biological Targets for Indole-3-Carboxylate Scaffolds

The indole-3-carboxylate scaffold is a versatile pharmacophore that interacts with a wide array of biological targets. chula.ac.th While research on the propyl ester specifically is part of this broader exploration, derivatives of the general scaffold have shown significant activity, suggesting promising avenues for future investigation.

Biological TargetTherapeutic AreaMechanism/SignificanceReference
5-Lipoxygenase (5-LO)Inflammation, AllergyInhibits the biosynthesis of pro-inflammatory leukotrienes. Ethyl 5-hydroxy-indole-3-carboxylate derivatives have shown potent inhibition. nih.gov
Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb-DHFR)Infectious Disease (Tuberculosis)Acts as an inhibitor, blocking a key enzyme in the folate biosynthesis pathway of the bacterium. nih.gov
AMP-activated protein kinase (AMPK)Metabolic Disorders (e.g., Diabetic Nephropathy)Acts as a direct activator of AMPK, a central regulator of cellular energy homeostasis. acs.org
Aryl Hydrocarbon Receptor (AhR)Immunology, Gut HealthModulates mucosal integrity and immunity by activating AhR, which plays a role in regulating intestinal homeostasis. nih.gov
Chikungunya Virus (CHIKV) Replication MachineryInfectious Disease (Virology)Novel indole-3-carboxylate analogs have been identified as potent inhibitors of CHIKV replication. researchgate.netjetir.org
SARS-CoV-2 Replication MachineryInfectious Disease (Virology)A derivative of indol-3-carboxylic acid demonstrated potent in vitro activity against SARS-CoV-2 replication. cyberleninka.ru

Future research aims to explore novel targets for this scaffold, including protein-protein interactions, epigenetic enzymes (like histone deacetylases), and various kinases involved in cancer and inflammatory signaling pathways. The specific physicochemical properties imparted by the propyl group—such as lipophilicity and steric profile—may offer unique advantages in targeting specific binding pockets.

Integration of Advanced Computational Approaches for Discovery and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. tandfonline.com For the this compound scaffold, these methods are applied to understand its behavior at a molecular level and predict its biological activity.

Computational MethodApplication in Indole-3-Carboxylate ResearchReference
Molecular DockingPredicts the binding orientation and affinity of indole-3-carboxylate derivatives within the active site of a biological target (e.g., an enzyme or receptor). tandfonline.com
Density Functional Theory (DFT)Calculates the electronic structure of the molecule, helping to understand its reactivity, stability, and spectroscopic properties. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for newly designed analogs. jetir.org
Molecular Dynamics (MD) SimulationsSimulates the movement of the ligand-protein complex over time, providing insights into binding stability and the conformational changes induced upon binding. jetir.org
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular interactions in the crystal structure, which is crucial for understanding solid-state properties and polymorphism. tandfonline.com

By integrating these computational approaches, researchers can build robust models to guide the synthesis of new this compound derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, thereby accelerating the drug discovery pipeline. acs.org

Elucidation of Detailed Molecular Mechanisms of Action for Observed Activities

Understanding the precise molecular mechanism of action is critical for the development of a therapeutic agent. For indole-3-carboxylates, this involves moving beyond simple identification of a biological target to a detailed characterization of the molecular interactions. For instance, gut microbiota-derived indole-3-carboxylate has been shown to enhance mucosal integrity by increasing the gene expression of tight junction proteins like occludin and ZO-1, as well as MUC-2, via activation of aryl hydrocarbon receptors. nih.gov

In the context of enzyme inhibition, research focuses on:

Binding Kinetics: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.

Structural Biology: Obtaining crystal structures of the inhibitor bound to its target enzyme to visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving affinity and selectivity.

Cellular Assays: Using cell-based models to confirm that the observed in-vitro activity translates into the desired physiological effect and to investigate downstream signaling pathways. For example, inhibition of 5-LO by indole-3-carboxylate derivatives was confirmed by measuring the suppression of 5-LO product synthesis in polymorphonuclear leukocytes. nih.gov

Future work will leverage advanced techniques like cryo-electron microscopy (cryo-EM) and sophisticated cellular imaging to further dissect these mechanisms.

Design and Synthesis of Advanced Indole-3-Carboxylate Analogs for Specific Biological Probes

Beyond therapeutic applications, derivatives of this compound can be engineered as sophisticated molecular probes to investigate biological processes. This involves the strategic incorporation of functional groups that enable detection or interaction with other molecules.

Examples of such probes include:

Fluorescent Probes: Attaching a fluorophore (e.g., coumarin, fluorescein) to the indole scaffold allows for the visualization of the molecule's distribution in cells and tissues using fluorescence microscopy. mdpi.com This can help identify its subcellular localization and track its interaction with biological targets in real-time.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) creates a probe that, upon exposure to UV light, forms a covalent bond with its binding partner. This is a powerful tool for target identification and validation (target deconvolution).

Biotinylated Probes: Conjugating the molecule with biotin (B1667282) allows for the isolation and identification of its binding partners through affinity purification using streptavidin-coated beads.

The synthesis of these probes requires chemical strategies that are compatible with the functional groups being introduced, often involving multi-step synthetic sequences where the this compound core is modified.

Role as a Precursor and Building Block in the Synthesis of Complex Organic Molecules

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the reactivity of the indole ring and the versatility of the ester functional group.

Key synthetic transformations include:

Modification of the Ester Group: The propyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol (indol-3-ylmethanol), or converted into amides, hydrazides, or other functional groups. researchgate.net This flexibility allows for the introduction of diverse functionalities at the C-3 position.

Electrophilic Substitution on the Indole Ring: The indole nucleus is electron-rich and readily undergoes electrophilic substitution, typically at the C-2 position when C-3 is blocked. This allows for the introduction of various substituents, such as halogens, nitro groups, or acyl groups, further diversifying the molecular structure.

N-Functionalization: The indole nitrogen can be alkylated, arylated, or acylated to introduce substituents that can modulate the molecule's steric and electronic properties, as well as its biological activity. tandfonline.com

Through these transformations, this compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, natural product analogs, and pharmacologically active agents.

Potential Applications in Chemical Biology as Mechanistic Probes

The application of this compound derivatives as mechanistic probes in chemical biology is a promising future direction. Chemical biology aims to use chemical tools to understand and manipulate biological systems. In this context, tailored indole-3-carboxylates can be designed to answer specific biological questions.

Potential applications include:

Enzyme Activity Probes: Designing analogs that produce a fluorescent or colorimetric signal upon being processed by a specific enzyme, allowing for the high-throughput screening of enzyme inhibitors.

Mapping Drug-Target Engagement: Using probes to confirm that a drug candidate engages with its intended target in a complex biological environment, such as in living cells or whole organisms.

Probing Allosteric Sites: Developing probes that bind to allosteric sites on proteins rather than the active site. These can be used to study allosteric regulation and identify novel classes of modulators.

The development of such tools, derived from the this compound scaffold, will be instrumental in advancing our understanding of complex biological pathways and accelerating the discovery of new medicines.

Q & A

Q. What are the common laboratory methods for synthesizing propyl 1H-indole-3-carboxylate, and what factors influence yield optimization?

Methodological Answer: this compound is typically synthesized via esterification of 1H-indole-3-carboxylic acid with propanol. Two primary approaches are derived from analogous indole-ester syntheses:

  • Fischer-Speier Esterification : Reacting the carboxylic acid with excess propanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. This method is cost-effective but may require long reaction times and careful control of moisture .
  • Acid Chloride Route : Converting 1H-indole-3-carboxylic acid to its acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with propanol. This method offers higher yields (up to 93.5% under optimized conditions) but involves handling hazardous reagents .
    Key Optimization Factors :
  • Catalyst concentration and reaction temperature.
  • Purity of starting materials (e.g., anhydrous propanol to prevent hydrolysis).
  • Use of molecular sieves or Dean-Stark traps to remove water in Fischer reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 7.1–7.8 ppm) and the propyl ester chain (triplet for CH₂CH₂CH₃ at δ 0.9–1.1 ppm) .
    • ¹³C NMR : Confirms ester carbonyl (C=O at ~165–170 ppm) and indole carbons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with acetonitrile/water gradients (e.g., C18 column) ensures purity assessment and separation from byproducts .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS detects molecular ions (e.g., [M+H]⁺ at m/z 219 for C₁₁H₁₁NO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions in biological activity (e.g., antiviral or enzyme inhibition results) often arise from structural variations or experimental conditions:

  • Structural Confirmation : Verify compound purity and stereochemistry using X-ray crystallography (e.g., SHELX programs for structure refinement ) or chiral HPLC.
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, ethyl indole carboxylate derivatives showed no antiviral activity in one study due to assay sensitivity limits .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., bromo or methoxy groups at the 5/6 positions) to identify pharmacophores .

Q. What computational strategies predict the stability and reactivity of this compound in solution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds. For example, the ester C–O bond in propyl nitrate was found to cleave preferentially over C–C bonds .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or ethanol) to predict hydrolysis rates.
  • Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability predictions (e.g., decomposition temperatures >200°C for indole esters ).

Q. How do hydrogen-bonding patterns in crystalline this compound influence its physicochemical properties?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N–H···O=C interactions between indole NH and ester carbonyl groups) .
  • Crystallographic Refinement : SHELXL or SHELXTL software refines H-bond geometries from X-ray data, revealing packing motifs (e.g., dimeric vs. chain arrangements) .
  • Impact on Solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. What strategies improve the regioselectivity of indole-3-carboxylate derivatization for advanced applications?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct substitutions to the 5- or 6-position .
  • Metal-Catalyzed Cross-Coupling : Use Pd or Cu catalysts for Suzuki or Ullmann reactions to introduce aryl/alkyl groups at specific positions .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., esterification or halogenation) while minimizing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.